Cas no 1251259-91-2 (2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID)

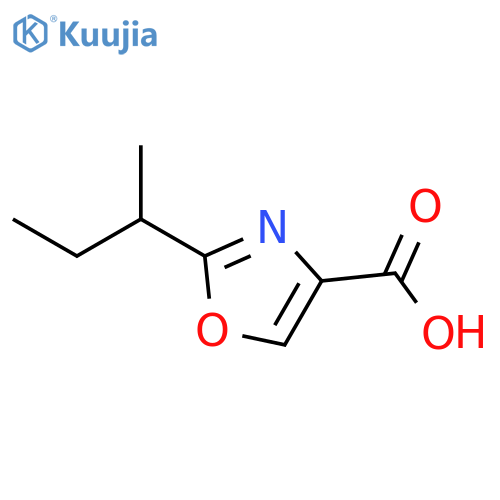

1251259-91-2 structure

商品名:2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID

CAS番号:1251259-91-2

MF:C8H11NO3

メガワット:169.177842378616

MDL:MFCD16698576

CID:5167917

2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID 化学的及び物理的性質

名前と識別子

-

- 2-(1-Methylpropyl)-4-oxazolecarboxylic acid

- 2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID

-

- MDL: MFCD16698576

- インチ: 1S/C8H11NO3/c1-3-5(2)7-9-6(4-12-7)8(10)11/h4-5H,3H2,1-2H3,(H,10,11)

- InChIKey: GMBPJGGGZBLZAB-UHFFFAOYSA-N

- ほほえんだ: O1C=C(C(O)=O)N=C1C(C)CC

じっけんとくせい

- 密度みつど: 1.170±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 281.3±13.0 °C(Predicted)

- 酸性度係数(pKa): 3.47±0.10(Predicted)

2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-337235-1.0g |

2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID |

1251259-91-2 | 1.0g |

$821.0 | 2023-02-23 | ||

| Enamine | EN300-337235-5.0g |

2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID |

1251259-91-2 | 5.0g |

$2154.0 | 2023-02-23 | ||

| Enamine | EN300-337235-2.5g |

2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID |

1251259-91-2 | 2.5g |

$1701.0 | 2023-09-03 | ||

| Enamine | EN300-337235-1g |

2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID |

1251259-91-2 | 1g |

$821.0 | 2023-09-03 | ||

| Enamine | EN300-337235-10.0g |

2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID |

1251259-91-2 | 10.0g |

$2708.0 | 2023-02-23 | ||

| Enamine | EN300-337235-5g |

2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID |

1251259-91-2 | 5g |

$2154.0 | 2023-09-03 | ||

| Enamine | EN300-337235-10g |

2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID |

1251259-91-2 | 10g |

$2708.0 | 2023-09-03 |

2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Ping Tong Food Funct., 2020,11, 628-639

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

1251259-91-2 (2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID) 関連製品

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量